3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is an organic compound that features a nitro group, a phenyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene derivative is then reacted with aniline to form the N-phenylbenzamide structure.
Borylation: The final step involves the introduction of the dioxaborolane group. This can be achieved using a palladium-catalyzed borylation reaction, where the phenyl ring is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.
Coupling Reactions: The dioxaborolane group makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, where it can react with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) in an organic solvent like toluene or ethanol.
Major Products
Reduction: 3-amino-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its dioxaborolane group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology and Medicine
This compound can be used in the development of pharmaceuticals. The nitro group can be reduced to an amine, which is a common functional group in many drugs. Additionally, the boron-containing moiety can be used in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry
In materials science, this compound can be used to synthesize polymers and other materials with specific properties. The boron atom can introduce unique electronic properties, making it useful in the development of electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its application. In Suzuki-Miyaura coupling, the dioxaborolane group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In medicinal applications, the nitro group can be reduced to an amine, which can interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the nitro and amide groups but has similar reactivity in coupling reactions.
4-nitrophenylboronic acid: Similar structure but lacks the amide group.
N-phenylbenzamide: Lacks the boron-containing group.
Uniqueness
3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its functional groups. The presence of both a nitro group and a dioxaborolane moiety allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-13(11-16(12-14)22(24)25)17(23)21-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKXAUWSUIJJNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142023 |
Source
|
Record name | Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-15-1 |
Source
|
Record name | Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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